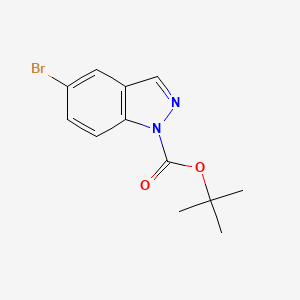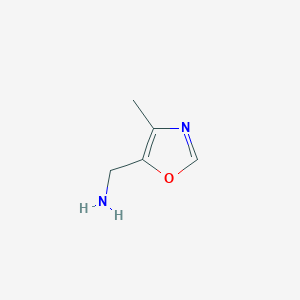
(4-Methylmorpholin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various catalytic and electrochemical methods. For instance, the electrochemical oxidation of catechol and 4-methylcatechol in methanol leads to the formation of quinones with high yields . Similarly, palladium-catalyzed oxidative cyclization and alkoxycarbonylation of 4-yn-1-ols in methanol result in the formation of tetrahydrofurans . These methods highlight the potential pathways that could be adapted for the synthesis of (4-Methylmorpholin-3-yl)methanol, although the exact synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of compounds similar to (4-Methylmorpholin-3-yl)methanol is discussed in the context of crystallography. The paper on chromenoisoxazolyl methanol derivatives reveals how the addition of a methyl substituent can significantly alter the intermolecular interaction patterns and the resulting crystal structure . This suggests that the molecular structure of (4-Methylmorpholin-3-yl)methanol could also exhibit unique intermolecular interactions due to the presence of the methyl group.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of (4-Methylmorpholin-3-yl)methanol. However, they do provide examples of chemical reactions involving methanol as a solvent or reactant. For example, the electrochemical study demonstrates the reactivity of catechols in methanol, leading to methoxylation reactions . This indicates that (4-Methylmorpholin-3-yl)methanol could potentially undergo similar reactions under electrochemical conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of (4-Methylmorpholin-3-yl)methanol are not explicitly discussed, the properties of related compounds can be inferred. The electrochemical behavior of catechols in methanol suggests that similar compounds might also exhibit distinct electrochemical properties in methanol as a solvent . The crystallographic study provides insights into the solid-state properties, such as hydrogen bonding and molecular conformation, which could be relevant to the physical properties of (4-Methylmorpholin-3-yl)methanol .
Safety And Hazards
“(4-Methylmorpholin-3-yl)methanol” is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fumes/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
(4-methylmorpholin-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-7-2-3-9-5-6(7)4-8/h6,8H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGKNIRSXCAEEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylmorpholin-3-yl)methanol | |
CAS RN |
1159598-86-3 |
Source


|
| Record name | (4-methylmorpholin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290309.png)







![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)

![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)

